AZD8154

Enzyme Inhibition PI3K Isoform Selectivity Biochemical Assay

AZD8154 is an inhaled PI3Kγδ dual inhibitor optimized for pulmonary delivery (94.1% bioavailability, lung t1/2 18-32h). Ideal for respiratory inflammation models requiring high local target engagement with minimal systemic exposure. For advanced asthma, immunology, and PI3K pathway research. Inquire for bulk pricing.

Molecular Formula C27H29N5O4S2
Molecular Weight 551.7 g/mol
CAS No. 2215022-45-8
Cat. No. B10821542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD8154
CAS2215022-45-8
Molecular FormulaC27H29N5O4S2
Molecular Weight551.7 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC2=NC(=CC=C2)N3CCCC3=O)C4=CC5=C(C(=C4)S(=O)(=O)C)C(=O)N(C5)C(C)C6CC6
InChIInChI=1S/C27H29N5O4S2/c1-15-25(37-27(28-15)30-21-6-4-7-22(29-21)31-11-5-8-23(31)33)18-12-19-14-32(16(2)17-9-10-17)26(34)24(19)20(13-18)38(3,35)36/h4,6-7,12-13,16-17H,5,8-11,14H2,1-3H3,(H,28,29,30)/t16-/m0/s1
InChIKeyXOMFDZJQLSPGGV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD8154 (CAS 2215022-45-8): A Selective Inhaled PI3Kγδ Dual Inhibitor for Respiratory Inflammation Research


The compound 2-[(1S)-1-cyclopropylethyl]-5-[4-methyl-2-[[6-(2-oxopyrrolidin-1-yl)-2-pyridinyl]amino]-1,3-thiazol-5-yl]-7-methylsulfonyl-3H-isoindol-1-one (CAS 2215022-45-8), also known as AZD8154 or AZD-8154, is a small-molecule, dual inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms p110γ and p110δ [1]. It was developed by AstraZeneca as an inhaled therapeutic candidate for the treatment of airway inflammatory diseases, including asthma [1]. AZD8154 is characterized by high potency against its primary targets, with enzyme inhibitory activities in the sub-nanomolar range, and a molecular weight of 551.68 g/mol (C27H29N5O4S2) [2].

Why AZD8154 Cannot Be Readily Substituted by Generic PI3K Inhibitors in Respiratory Research


The PI3K inhibitor class exhibits profound functional divergence driven by isoform selectivity, physicochemical properties, and tissue distribution. While several PI3Kγδ dual inhibitors (e.g., duvelisib) and PI3Kδ-selective agents (e.g., nemiralisib) exist, AZD8154 is distinguished by its intentional optimization for inhaled pulmonary delivery [1]. This translates into a unique combination of high pulmonary bioavailability (94.1%), prolonged lung retention (t1/2 18-32 hours), and low systemic exposure, which is not a shared characteristic of its orally administered or less lung-selective counterparts [2]. Furthermore, its specific isoform selectivity profile—potent dual γ/δ inhibition with substantial selectivity over α and β—differs from the more δ-biased or pan-class I profiles of other agents [3]. Consequently, substituting AZD8154 with another PI3K inhibitor in a respiratory model would likely result in altered pharmacodynamics, divergent off-target effects, and a failure to recapitulate the specific lung-targeted pharmacology.

Quantitative Differentiation of AZD8154: Enzyme Potency, Isoform Selectivity, and In Vivo Pharmacology


Dual PI3Kγ/δ Enzyme Inhibition with Sub-Nanomolar Potency and Defined Selectivity Window

AZD8154 demonstrates potent, balanced inhibition of both PI3Kγ and PI3Kδ isoforms in human enzyme assays, with selectivity over the α and β isoforms [1]. In a direct head-to-head comparison within the same assay system, the compound's pIC50 values against human PI3Kγ and PI3Kδ are 9.1 and 9.2, respectively (IC50 = 0.79 nM and 0.69 nM). This contrasts with the selectivity profile of nemiralisib (GSK2269557), which, while potent on PI3Kδ (pIC50 = 9.9), exhibits >1000-fold selectivity over PI3Kγ (pIC50 = 5.2) . Similarly, duvelisib (IPI-145) shows an IC50 for PI3Kδ of 2.5 nM but is approximately 10-fold less potent against PI3Kγ (IC50 = 27 nM) .

Enzyme Inhibition PI3K Isoform Selectivity Biochemical Assay

Cellular Target Engagement in Disease-Relevant Human Immune Cells

The functional activity of AZD8154 on its intended targets was validated in cellular assays using human peripheral blood mononuclear cells (PBMCs) from severe asthmatic patients [1]. In these cells, AZD8154 inhibited PI3Kγ and PI3Kδ signaling with pIC50 values of 9.1 (IC50 = 0.76 nM) and 8.4 (IC50 = 4.3 nM), respectively [1]. This cellular potency profile can be cross-compared to nemiralisib, which in a similar human PBMC assay, inhibited IFNγ production with a pIC50 of 9.7 . However, the differential impact is evident in the dual pathway suppression by AZD8154, which led to a significant, dose-dependent inhibition of pro-inflammatory cytokines IL-5 and IL-17, and the suppression of eotaxin-3-induced CD11b expression on eosinophils .

Cellular Pharmacology Immunology PBMC Assay

Superior In Vivo Efficacy and Lung Selectivity vs. Budesonide in a Rat Asthma Model

In a rat model of ovalbumin-induced allergic asthma, intratracheal administration of AZD8154 produced a dose-dependent suppression of the PI3K pathway (measured by pAkt reduction) and led to a marked inhibition of airway inflammation [1]. Critically, this study included a direct head-to-head comparison with the clinical standard, inhaled budesonide. While AZD8154 suppressed key disease features to a degree comparable to budesonide, it did so with a distinct pathway selectivity: AZD8154 did not affect STAT or NF-κB pathways, which are known targets of corticosteroid action [1]. Furthermore, in a rat inhaled LPS model, AZD8154 reduced bronchoalveolar lavage fluid (BALf) neutrophil recruitment with 83% inhibition at a low dose of 0.3 mg/kg, and 51% at 0.1 mg/kg [2].

In Vivo Pharmacology Asthma Model Lung Inflammation

Optimized Pulmonary Pharmacokinetics: High Lung Bioavailability and Retention

A key differentiator of AZD8154 is its pharmacokinetic profile, which was intentionally engineered for inhaled delivery. In a Phase 1 clinical study (NCT03436316), the geometric mean of the absolute pulmonary bioavailability of inhaled AZD8154 was determined to be 94.1% [1]. This indicates that nearly the entire inhaled dose is absorbed into the lung tissue. The compound also demonstrated prolonged lung retention, with a terminal mean half-life of 18.0-32.0 hours, supporting a once-daily dosing regimen [1]. This profile is a class-level inference for an optimized inhaled drug and contrasts sharply with the pharmacokinetic properties of oral PI3Kγδ inhibitors like duvelisib, which, while orally bioavailable, are not optimized for pulmonary retention and exhibit different systemic exposure profiles [2].

Pharmacokinetics Pulmonary Delivery Drug Disposition

Optimal Research Applications for AZD8154 (CAS 2215022-45-8) Based on Its Differentiated Profile


Mechanistic Dissection of PI3Kγ/δ vs. Corticosteroid Pathways in Allergic Asthma Models

In rat models of ovalbumin-induced allergic asthma, AZD8154 suppresses airway inflammation and improves lung function with efficacy comparable to the clinical standard, inhaled budesonide [1]. Critically, as demonstrated in head-to-head studies, AZD8154 achieves this through selective blockade of the PI3K pathway without affecting the STAT or NF-κB pathways that are modulated by corticosteroids [1]. This allows researchers to cleanly separate PI3K-driven inflammation from the broader, more pleiotropic effects of steroids, enabling precise target validation and pathway analysis.

Investigating Pulmonary-Selective Pharmacology with Low Systemic Exposure

AZD8154 is optimized for inhaled delivery, with a measured absolute pulmonary bioavailability of 94.1% and a long lung half-life (18-32 hours) [2]. This PK profile is ideal for studies requiring sustained local target engagement in the lung while minimizing confounding systemic effects. This is a key advantage over orally administered PI3Kγδ inhibitors like duvelisib, which achieve broader systemic distribution and are associated with a different safety and pharmacodynamic profile [3].

Ex Vivo Studies on Primary Human Cells from Asthmatic Patients

The compound's potent cellular activity has been validated in peripheral blood mononuclear cells (PBMCs) derived from severe asthmatics, where it inhibits IL-5 and IL-17 release and suppresses eotaxin-3-induced CD11b expression on eosinophils [4]. This makes AZD8154 a highly relevant tool for ex vivo studies aimed at correlating PI3K pathway activation with disease severity or exploring patient-specific pharmacodynamic responses in a translational setting.

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